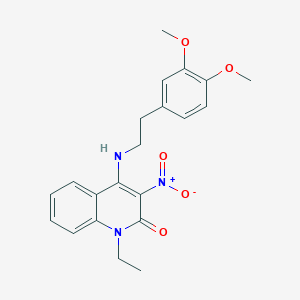

4-((3,4-dimethoxyphenethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

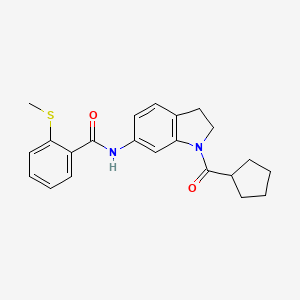

The compound "4-((3,4-dimethoxyphenethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one" is a derivative of nitroquinoline, which is a class of compounds known for their biological activity, including potential antitumor properties. The structure of this compound suggests it may have interesting chemical and physical properties, as well as possible applications in medicinal chemistry.

Synthesis Analysis

The synthesis of nitroquinoline derivatives has been explored in various studies. For instance, a series of 4-alkylamino nitroquinolines were synthesized and evaluated for their hypoxia-selective cytotoxicity and radiosensitizing properties . Another approach to synthesizing substituted 3-aminoquinolines from nitroarenes and protected ethyl aminocrotonate has been reported, which could potentially be adapted to synthesize the compound . These methods highlight the versatility of nitroquinoline chemistry and the potential routes for synthesizing complex derivatives such as "this compound".

Molecular Structure Analysis

The molecular structure of nitroquinoline derivatives is crucial for their biological activity. The presence of substituents on the quinoline ring can significantly affect the molecule's electronic properties and, consequently, its biological activity. For example, the fluorescence properties of some 2-(4-amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones were studied to evaluate their potential as molecular fluorescent probes . This suggests that the molecular structure of "this compound" could also be fine-tuned to enhance its properties for specific applications.

Chemical Reactions Analysis

Nitroquinolines can undergo various chemical reactions, including vicarious nucleophilic substitution, which allows for the introduction of amino groups at strategic positions on the quinoline ring . Additionally, the chemical behavior of related compounds, such as 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one, has been studied with various electrophilic and nucleophilic reagents, leading to the formation of diverse heterocyclic systems . These studies provide insights into the reactivity of nitroquinoline derivatives and could inform the chemical manipulation of "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroquinoline derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as reduction potential, which is important for the compound's activity as a hypoxic cell radiosensitizer . The fluorescence properties of these compounds are also of interest, as they can be tailored for use as molecular probes . Understanding these properties is essential for the development of nitroquinoline derivatives for biological applications.

Aplicaciones Científicas De Investigación

Acid Cyclization and Synthesis of Heterocycles

The compound plays a role in acid cyclization reactions to synthesize heterocyclic compounds. For instance, the reaction of 3-amino-4-(3,4-dimethoxyphenyl)maleimide with carbonyl compounds and nitrous acid leads to the formation of dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines, highlighting its utility in creating complex heterocyclic structures (Zinchenko et al., 2009).

Hypoxia-selective Antitumor Agents

Research into hypoxia-selective cytotoxins for cancer therapy has involved derivatives of this compound. A study on 4-[[3-(dimethylamino)propyl]amino]nitroquinolines, which share a structural similarity, demonstrated their effectiveness as hypoxia-selective cytotoxins and radiosensitizers, illustrating the potential of this chemical framework in developing new cancer treatments (Denny et al., 1992).

Fluorescence Properties for Molecular Probes

The fluorescence properties of certain 2-(4-amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones, related to the compound , have been evaluated for potential use as molecular fluorescent probes. This research indicates the compound's potential in bioimaging and molecular diagnostics due to its structural adaptability for fluorescence labeling (Motyka et al., 2011).

Ruthenium Catalyzed Reductions

The versatility of nitroarenes, including those related to 4-((3,4-dimethoxyphenethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one, in catalytic reductions using ruthenium catalysts has been demonstrated. These reactions are crucial for synthesizing aminoarenes and other heterocyclic compounds, which have applications in developing pharmaceuticals and materials science (Watanabe et al., 1984).

Synthesis of Pyrroloquinolines and Antiarrhythmic Properties

The compound's derivatives have been explored for their antiarrhythmic properties, indicating its utility in the synthesis of compounds with potential cardiovascular applications. This research underscores the importance of structural modification of such molecules to achieve desired biological activities (Markaryan et al., 2000).

Mecanismo De Acción

Target of Action

The compound “4-((3,4-dimethoxyphenethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one” is a derivative of 3,4-dimethoxyphenylethylamine . This molecule is an aromatic ether and an alkaloid isolated from the Cactaceae family

Mode of Action

3,4-dimethoxyphenylethylamine is known to act as a Bronsted base, capable of accepting a hydron from a donor .

Biochemical Pathways

3,4-dimethoxyphenylethylamine is known to play roles in various biological processes, including acting as an allergen and a plant metabolite .

Safety and Hazards

Propiedades

IUPAC Name |

4-[2-(3,4-dimethoxyphenyl)ethylamino]-1-ethyl-3-nitroquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5/c1-4-23-16-8-6-5-7-15(16)19(20(21(23)25)24(26)27)22-12-11-14-9-10-17(28-2)18(13-14)29-3/h5-10,13,22H,4,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPBGXDFDVJEKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-3-{4-[(2,6-dimethylmorpholino)carbonyl]piperidino}naphthoquinone](/img/structure/B3008729.png)

![{2-[(3-methylbenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B3008732.png)

![[3-(3,5-Dichlorophenoxy)phenyl]sulfonyl chloride](/img/structure/B3008735.png)

amine](/img/structure/B3008738.png)

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B3008739.png)

![3-(1-(3-(dimethylamino)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3008741.png)

![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B3008748.png)